Magnesium benzene chloride
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Overview
Description
Phenylmagnesium chloride is an organometallic compound widely used in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. This compound is typically used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmagnesium chloride is prepared by reacting chlorobenzene with magnesium metal in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction proceeds as follows:
C6H5Cl+Mg→C6H5MgCl
Industrial Production Methods: In industrial settings, phenylmagnesium chloride is produced by reacting chlorobenzene with magnesium at reflux temperatures of about 130-135°C. The presence of a catalyst, such as copper sulfide, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Phenylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Carbon-Carbon Bond Formation: Reacts with carbon dioxide to form carboxylic acids.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts under anhydrous conditions to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts to form benzoic acid under acidic workup conditions.
Epoxides: Reacts to form alcohols by opening the epoxide ring.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Alcohols: From reactions with epoxides.
Scientific Research Applications
Phenylmagnesium chloride is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows phenylmagnesium chloride to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, forming an alkoxide intermediate, which is then protonated to yield the final product .
Comparison with Similar Compounds
Phenylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. it is unique in its reactivity and selectivity:
Phenylmagnesium Bromide: Similar reactivity but often more expensive and less readily available.
Methylmagnesium Chloride: Less selective and used for different types of carbon-carbon bond formations.
Phenyllithium: More reactive but less stable and requires more stringent handling conditions.
Phenylmagnesium chloride stands out due to its balance of reactivity, availability, and cost-effectiveness, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
magnesium;benzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVDCOJSPWGRW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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